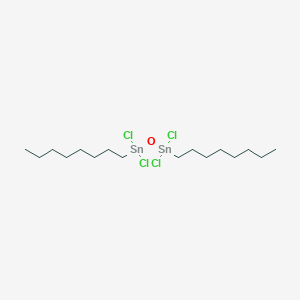
1,1,3,3-Tetrachloro-1,3-dioctyldistannoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetrachloro-1,3-dioctyldistannoxane is an organotin compound with the molecular formula C16H34Cl4O2Sn2. This compound is part of the broader class of organotin compounds, which are known for their diverse applications in various fields, including catalysis, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetrachloro-1,3-dioctyldistannoxane typically involves the reaction of dioctyltin dichloride with tin tetrachloride in the presence of a suitable solvent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2 C8H17SnCl2 + SnCl4→C16H34Cl4O2Sn2
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetrachloro-1,3-dioctyldistannoxane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state tin compounds.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
1,1,3,3-Tetrachloro-1,3-dioctyldistannoxane has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials, including coatings and sealants.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetrachloro-1,3-dioctyldistannoxane involves its interaction with various molecular targets. The compound can form complexes with biomolecules, affecting their structure and function. The specific pathways involved depend on the context of its application, such as catalysis or biological interactions.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: An organosilicon compound used as a ligand in organometallic chemistry.
1,1,3,3-Tetraethoxy-1,3-dioctyldisiloxane: Another organosilicon compound with similar structural features.
Uniqueness
1,1,3,3-Tetrachloro-1,3-dioctyldistannoxane is unique due to its specific combination of tin and chlorine atoms, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form complexes with biomolecules makes it valuable in diverse scientific and industrial applications.
Properties
CAS No. |
62060-52-0 |
|---|---|
Molecular Formula |
C16H34Cl4OSn2 |
Molecular Weight |
621.7 g/mol |
IUPAC Name |
dichloro-[dichloro(octyl)stannyl]oxy-octylstannane |
InChI |
InChI=1S/2C8H17.4ClH.O.2Sn/c2*1-3-5-7-8-6-4-2;;;;;;;/h2*1,3-8H2,2H3;4*1H;;;/q;;;;;;;2*+2/p-4 |
InChI Key |
WULJBQPDOQFNTM-UHFFFAOYSA-J |
Canonical SMILES |
CCCCCCCC[Sn](O[Sn](CCCCCCCC)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















